(2R)-2-(2-Adamantyl)propan-1-ol
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Overview
Description
(2R)-2-(2-Adamantyl)propan-1-ol is a chiral alcohol with a unique adamantyl group attached to the second carbon of the propanol chain. The adamantyl group, derived from adamantane, is a bulky, rigid, and highly symmetrical structure, which imparts unique physical and chemical properties to the compound. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2-Adamantyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with adamantane, which is commercially available.
Functionalization: Adamantane is first functionalized to introduce a reactive group, such as a bromine atom, at one of its bridgehead positions. This can be achieved through bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Grignard Reaction: The bromoadamantane is then subjected to a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to introduce the propyl group.
Chiral Resolution: The resulting racemic mixture of 2-(2-Adamantyl)propan-1-ol is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-(2-Adamantyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products Formed:
Oxidation: 2-(2-Adamantyl)propan-1-one, 2-(2-Adamantyl)propanoic acid.
Reduction: 2-(2-Adamantyl)propane.
Substitution: 2-(2-Adamantyl)propyl chloride, 2-(2-Adamantyl)propyl bromide.
Scientific Research Applications
(2R)-2-(2-Adamantyl)propan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid and bulky structure.
Mechanism of Action
The mechanism of action of (2R)-2-(2-Adamantyl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s binding affinity and selectivity by providing steric hindrance and hydrophobic interactions. The exact pathways involved vary based on the biological context and the specific target.
Comparison with Similar Compounds
(2S)-2-(2-Adamantyl)propan-1-ol: The enantiomer of (2R)-2-(2-Adamantyl)propan-1-ol, with similar chemical properties but different biological activities.
2-(2-Adamantyl)ethanol: A related compound with a shorter carbon chain, exhibiting different reactivity and applications.
2-(2-Adamantyl)propan-2-ol: An isomer with the hydroxyl group on the second carbon, leading to distinct chemical behavior.
Uniqueness: this compound is unique due to its chiral nature and the presence of the adamantyl group, which imparts rigidity and bulkiness. This combination of features makes it valuable in asymmetric synthesis and as a scaffold for designing bioactive molecules.
Properties
IUPAC Name |
(2R)-2-(2-adamantyl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-8(7-14)13-11-3-9-2-10(5-11)6-12(13)4-9/h8-14H,2-7H2,1H3/t8-,9?,10?,11?,12?,13?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEOFCJCSFJASP-DDNJXNFVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1C2CC3CC(C2)CC1C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1C2CC3CC(C2)CC1C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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